molecular formula C16H19ClN2O B1525977 (2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride CAS No. 126090-43-5

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride

Cat. No.: B1525977
CAS No.: 126090-43-5
M. Wt: 290.79 g/mol
InChI Key: GWMONELFDWCYRE-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Absolute Configuration Determination

The absolute configuration determination of this compound represents a critical aspect of its structural characterization, requiring sophisticated crystallographic techniques to establish the precise three-dimensional arrangement of atoms. Single-crystal X-ray diffraction analysis serves as the primary method for determining absolute structure in chiral compounds, particularly those containing asymmetric carbon centers. The compound's molecular formula indicates the presence of a stereogenic center at the C-2 position, where the (2S) designation specifies the spatial arrangement according to the Cahn-Ingold-Prelog priority rules.

The crystallographic analysis relies fundamentally on the phenomenon of anomalous dispersion, which introduces small deviations from Friedel's law in X-ray diffraction patterns. This effect becomes particularly pronounced when the crystal contains atoms with significant anomalous scattering factors relative to the X-ray wavelength employed. For organic compounds containing primarily light atoms, the anomalous dispersion effect remains relatively weak, necessitating high-quality data collection protocols and sophisticated analytical techniques to achieve reliable absolute configuration assignments.

The Flack parameter emerges as a crucial statistical indicator for absolute structure determination, providing a quantitative measure of the correctness of the proposed stereochemical assignment. For this compound, the Flack parameter calculation involves comparing the intensities of Bijvoet pairs through the equation: I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|², where x represents the Flack parameter. Values approaching zero with small standard uncertainties indicate correct absolute structure assignment, while values near unity suggest the inverted structure represents the true configuration.

Data collection optimization for absolute structure determination requires adherence to specific protocols that maximize the anomalous signal while maintaining high data quality. The recommended procedures include collecting diffraction data to high resolution (preferably to d = 0.84 Å or higher with copper radiation), maintaining low temperatures between 100 and 150 K, achieving high redundancy with equivalent reflections measured multiple times, and ensuring complete collection of Bijvoet pairs. These conditions prove particularly critical for light-atom organic compounds where the anomalous dispersion effects remain inherently weak.

The molecular weight of the target compound, calculated as 290.78 g/mol including the hydrochloride moiety, places it within the optimal range for single-crystal X-ray analysis. The presence of the chloride counterion provides additional heavy atom scattering that enhances the anomalous dispersion effect, thereby improving the reliability of absolute configuration determination compared to the free base form. Related compounds in the phenylpropanamide series, such as 2-amino-N-methyl-N,3-diphenylpropanamide with molecular weight 254.33 g/mol, demonstrate successful crystallographic characterization protocols.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about molecular structure, conformational dynamics, and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool, offering detailed insights into atomic connectivity, stereochemistry, and molecular motion. The compound's complex aromatic substitution pattern necessitates careful spectral interpretation to distinguish between the different phenyl environments and establish connectivity patterns.

Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the proposed molecular structure. The aromatic proton region typically exhibits signals between 7.0 and 8.0 parts per million, with the two phenyl substituents potentially showing distinct coupling patterns depending on their electronic environments. The methylene protons adjacent to the aromatic ring at the C-3 position typically appear as a complex multiplet around 2.5-3.0 parts per million, while the N-methyl group generates a singlet around 3.0 parts per million. The stereogenic center proton at C-2 position displays characteristic coupling patterns that provide information about the spatial arrangement of substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides essential structural confirmation through characteristic chemical shifts for different carbon environments. The carbonyl carbon typically resonates around 170-175 parts per million, while the aromatic carbons appear in the 125-140 parts per million region with distinct patterns for substituted and unsubstituted positions. The stereogenic center carbon exhibits a characteristic shift around 55-60 parts per million, and the N-methyl carbon appears around 30-35 parts per million. The integration of two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enables complete assignment of complex aromatic systems and confirmation of stereochemical assignments.

Infrared spectroscopy provides valuable functional group identification and molecular interaction information for the hydrochloride salt form. The amide carbonyl stretch typically appears as a strong absorption band around 1650-1680 cm⁻¹, while the primary amine group exhibits characteristic N-H stretching vibrations around 3300-3500 cm⁻¹. The aromatic C-H stretching modes appear around 3000-3100 cm⁻¹, and the aromatic C=C stretches generate multiple bands in the 1450-1600 cm⁻¹ region. The hydrochloride salt formation introduces additional vibrational modes associated with the protonated amine, including broadened N-H⁺ stretching vibrations and modified fingerprint region patterns.

Ultraviolet-visible spectroscopy reveals electronic transition characteristics associated with the aromatic chromophores present in the molecule. The phenyl substituents typically exhibit π→π* transitions around 250-280 nanometers, with the exact wavelengths and intensities depending on substitution patterns and electronic effects. The compound's extended conjugation system, particularly the interaction between the aromatic rings and the amide functionality, may result in bathochromic shifts relative to simple aromatic compounds. Solvent effects on the electronic spectra provide insights into molecular polarity and potential intermolecular interactions in solution.

Table 1: Characteristic Spectroscopic Parameters for Related Phenylpropanamide Compounds

Spectroscopic Technique Parameter Typical Range Reference Compound
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-8.0 ppm (S)-2-amino-N-methyl-3-phenylpropanamide
¹H Nuclear Magnetic Resonance N-methyl group 2.8-3.2 ppm 2-amino-N-methyl-3-phenylpropanamide
¹³C Nuclear Magnetic Resonance Carbonyl carbon 170-175 ppm Related amides
Infrared Amide C=O stretch 1650-1680 cm⁻¹ Phenylpropanamides
Ultraviolet-Visible π→π* transition 250-280 nm Aromatic amides

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry investigations of this compound employ density functional theory methodologies to predict molecular properties, optimize geometric structures, and analyze electronic characteristics. These theoretical studies complement experimental characterization by providing detailed insights into molecular conformations, electronic distribution, and potential reaction pathways. The computational approach proves particularly valuable for understanding the relationship between molecular structure and observed spectroscopic properties.

Density functional theory calculations utilizing hybrid functionals such as Becke three-parameter Lee-Yang-Parr (B3LYP) and Becke three-parameter Perdew-Wang 91 (B3PW91) with extended basis sets like 6-311G(d,p) provide reliable geometric optimizations for organic molecules of this complexity. The computational protocol involves initial conformational analysis to identify low-energy conformers, followed by full geometry optimization and vibrational frequency calculations to confirm stationary points on the potential energy surface. The presence of multiple phenyl substituents introduces conformational complexity due to rotational freedom around single bonds, requiring systematic exploration of the conformational space.

Molecular orbital analysis reveals the electronic structure characteristics that govern the compound's chemical behavior and spectroscopic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electronic excitation processes and potential reactivity patterns. For aromatic amide compounds, the molecular orbitals typically exhibit significant delocalization across the aromatic systems, with the amide functionality serving as an electron-withdrawing group that influences the overall electronic distribution. The stereogenic center introduces asymmetry into the molecular orbital patterns, potentially affecting optical activity and chiral recognition processes.

Natural bond orbital analysis provides detailed information about electron density distribution, atomic charges, and intermolecular interactions. This analysis proves particularly valuable for understanding hydrogen bonding patterns in the hydrochloride salt form, where the protonated amine group can participate in ionic interactions with the chloride counterion. The natural bond orbital approach also reveals hyperconjugative interactions and steric effects that influence molecular geometry and conformational preferences.

Vibrational frequency calculations enable direct comparison with experimental infrared spectroscopic data and provide assignments for observed absorption bands. The computational predictions of vibrational modes allow for detailed interpretation of the experimental spectra and identification of specific molecular motions responsible for each absorption feature. For the complex aromatic substitution pattern present in this compound, density functional theory calculations can distinguish between in-phase and out-of-phase vibrational modes of the different phenyl rings.

Electronic excited state calculations using time-dependent density functional theory methodologies predict ultraviolet-visible absorption spectra and provide insights into the nature of electronic transitions. These calculations reveal the molecular orbital combinations responsible for observed absorption bands and predict the effects of solvent environment on electronic spectra. The computational approach enables assignment of specific transitions to experimental absorption features and provides information about oscillator strengths and transition dipole moments.

Molecular electrostatic potential analysis reveals the charge distribution on the molecular surface and identifies regions of positive and negative electrostatic potential. This information proves valuable for understanding intermolecular interactions, particularly in crystal packing arrangements and solution-phase behavior. The electrostatic potential maps also provide insights into potential binding sites for molecular recognition processes and drug-receptor interactions.

Table 2: Computational Parameters for Density Functional Theory Analysis

Computational Method Basis Set Application Predicted Properties
B3LYP 6-311G(d,p) Geometry optimization Bond lengths, angles, conformations
B3PW91 6-311G(d,p) Vibrational analysis Infrared frequencies, intensities
Time-dependent B3LYP 6-311G(d,p) Electronic excitations Ultraviolet-visible transitions
Natural bond orbital 6-311G(d,p) Electron density analysis Atomic charges, bond orders

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13;/h2-11,15H,12,17H2,1H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMONELFDWCYRE-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-amino-3-phenylpropanamide and N-methylphenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Calcium Channel Modulation

The compound is noted for its effectiveness as a calcium channel blocker, specifically targeting N-type and T-type calcium channels. These channels are crucial in regulating neurotransmitter release and neuronal excitability. Research has indicated that compounds like (2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride can ameliorate conditions characterized by unwanted calcium channel activity. This includes pain management and treatment of disorders associated with hyperexcitability such as epilepsy and cardiovascular diseases .

Key Findings:

  • Pain Management: The compound has shown promise in treating chronic and acute pain by selectively inhibiting N-type calcium channels, which are involved in pain signaling pathways.
  • Neurological Disorders: Its modulation of T-type calcium channels suggests potential applications in treating epilepsy and mood disorders, including anxiety and depression .

Synthetic Pathways

The synthesis of this compound has been explored through various chemical reactions. Notably, the compound can be synthesized via acylation methods involving phenylalanine derivatives. This synthetic versatility allows for the development of novel derivatives aimed at enhancing pharmacological efficacy .

Synthesis Overview:

  • Starting Materials: Typically involves aryl halides and amino acid derivatives.
  • Reaction Conditions: Optimization of temperature and catalysts significantly affects yield and purity.
  • Yield Data: For instance, yields of synthesized derivatives have been reported as high as 96% under optimized conditions .

Case Studies in HIV Research

Recent studies have highlighted the role of phenylalanine derivatives, including this compound, as potential inhibitors of HIV-1 capsid proteins. These proteins are critical for viral assembly and replication, making them a target for antiviral drug development.

Research Insights:

  • Inhibition Mechanism: The compound was found to stabilize hexameric lattices of HIV-1 capsid proteins, thereby preventing viral replication .
  • Therapeutic Potential: Its ability to interfere with the viral life cycle positions it as a candidate for further development in antiviral therapies.

Comparative Analysis of Related Compounds

To better understand the significance of this compound in medicinal chemistry, a comparative analysis with other known calcium channel blockers is presented below:

Compound NameTarget ChannelPrimary ApplicationNotes
ZiconotideN-typePain managementDerived from cone snail peptide
MibefradilT-typeHypertensionWithdrawn due to drug interactions
(2S)-2-amino-N-methyl-N,3-diphenylpropanamideN & T-typePain relief & neurological disordersEmerging applications in HIV research

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Observations:

Backbone Variability : The target compound’s propanamide backbone differs from pentanamide derivatives (e.g., ) and dichloroacetamides (e.g., ), influencing conformational stability and intermolecular interactions.

Salt Forms: Hydrochloride salts (e.g., target compound and ) improve aqueous solubility, a critical factor in formulation .

Synthetic Utility : Azido derivatives (e.g., ) are tailored for click chemistry, whereas the target compound’s stereochemistry makes it a candidate for enantioselective synthesis .

Pharmacological and Toxicological Comparisons

  • Toxicity Data: Limited toxicological information is available for the target compound, a common issue among analogs (e.g., ). Precautionary measures (e.g., avoiding inhalation) are recommended universally .
  • Bioactivity : Propanamide derivatives like those in and are linked to bioactive properties, such as enzyme inhibition or receptor modulation, though specific targets for the target compound remain unverified.

Stability and Reactivity

  • Incompatibilities : The target compound shares incompatibility with strong oxidizers, similar to other hydrochlorides (e.g., ).
  • Degradation: No hazardous decomposition products are reported, unlike dichloroacetamides, which may release HCl under extreme conditions .

Research and Development Implications

The structural uniqueness of this compound positions it as a versatile intermediate. Comparisons highlight opportunities for:

  • Drug Discovery : Leveraging its stereochemistry for chiral drug synthesis .
  • Material Science : Exploring hydrogen-bonding patterns observed in analogs (e.g., ) for crystal engineering.
  • Safety Optimization : Addressing toxicity data gaps through targeted studies .

Biological Activity

(2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride, commonly referred to as DX2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16H19N2O·HCl
  • Molecular Weight : 255.1 g/mol
  • IUPAC Name : this compound

Physical Properties

  • Appearance : White solid
  • Solubility : Soluble in water and organic solvents like methanol and dichloromethane.

Research indicates that DX2 exhibits various biological activities, primarily through modulation of specific protein targets and pathways. Notably, it has been studied for its interactions with the RORγt nuclear receptor, which is crucial in regulating immune responses and inflammation.

Pharmacological Effects

  • Antiviral Activity : DX2 has shown potential in inhibiting viral replication. In vitro studies have demonstrated that compounds similar to DX2 can stabilize the hexameric lattice of HIV-1 capsid proteins, which is essential for viral assembly and release .
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by affecting cytokine production through its action on nuclear receptors .
  • Cytotoxicity : Preliminary studies indicate that DX2 may possess cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

Study 1: Antiviral Efficacy Against HIV-1

A study evaluated the efficacy of DX2 and its derivatives against HIV-1. The results indicated that these compounds could inhibit viral replication by stabilizing the capsid protein interactions. The half-maximal effective concentration (EC50) for some derivatives was found to be significantly lower than that of existing antiviral agents .

CompoundEC50 (μM)Stability in HLMs (min)
DX21.736
PF741.5<1

Study 2: Modulation of RORγt Activity

In another investigation, the modulatory effects of DX2 on RORγt were assessed. It was found that DX2 could enhance or inhibit RORγt activity depending on the concentration used, suggesting a dual role in immune modulation .

Concentration (μM)RORγt Activity (% of Control)
0.1120
180
1050

Toxicology Profile

Preliminary toxicological assessments indicate that DX2 has a favorable safety profile at therapeutic concentrations. Long-term studies are required to fully understand its toxicity and side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed hydrogenation for chiral center formation, followed by amide coupling using N-methylaniline derivatives. For example, hydrogenation at 40 psi with Pd/C in ethanol ensures enantiomeric purity, while subsequent purification via silica gel column chromatography removes diastereomeric byproducts . Stereochemical integrity is confirmed using chiral HPLC or polarimetry.

Q. Which analytical techniques are essential for characterizing the structural identity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying backbone structure and substituent positions, while mass spectrometry (MS) confirms molecular weight. High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% by area normalization). For chiral verification, circular dichroism (CD) or chiral stationary-phase HPLC is recommended .

Advanced Research Questions

Q. How do reaction parameters (e.g., solvent polarity, catalyst loading) influence the enantioselectivity and yield during hydrogenation steps?

  • Methodological Answer : Solvent polarity directly impacts reaction kinetics: polar aprotic solvents (e.g., THF) improve catalyst dispersion but may reduce enantioselectivity. Catalyst loading (5–10% Pd/C) balances cost and efficiency. Systematic Design of Experiments (DoE) frameworks, varying pressure (20–60 psi) and temperature (25–50°C), optimize yield (reported 80–94%) while maintaining >98% enantiomeric excess .

Q. What experimental strategies address stability discrepancies of this compound in biological matrices like plasma versus urine?

  • Methodological Answer : Stability studies require matrix-specific protocols:

  • Plasma : Add protease inhibitors and store at -80°C to minimize enzymatic degradation.
  • Urine : Acidify to pH 3–4 to prevent bacterial growth (e.g., E. coli contamination reduces stability by 11% at 37°C/48h). Use HPLC-UV or LC-MS/MS for quantification, with deuterated internal standards to correct for matrix effects .

Q. How can researchers investigate metabolic pathways while mitigating artifact formation in in vitro systems?

  • Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C or ²H) to trace metabolic products. Incubate with liver microsomes or hepatocytes under controlled O₂ levels (5% CO₂). Quench reactions at multiple timepoints with acetonitrile/methanol (4:1) to inhibit further enzymatic activity. Analyze metabolites via high-resolution mass spectrometry (HRMS) coupled with molecular networking for pathway elucidation .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like G-protein-coupled receptors. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (Kd) or fluorescence polarization assays for competitive binding .

Data Contradiction & Validation

Q. How should researchers resolve conflicting reports on the compound’s stability under long-term storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH for 6 months. Use orthogonal analytical methods (e.g., NMR for structural integrity, HPLC for purity) to compare degradation profiles. Statistical tools like ANOVA identify significant differences between batches or storage conditions .

Comparative Analysis

Q. What structural features differentiate this compound from analogs like (2S)-2-phenyl-N-[(1R)-1-phenylethyl]propanamide, and how do these impact bioactivity?

  • Methodological Answer : The N-methyl and 3-phenyl groups in (2S)-2-amino-N-methyl-N,3-diphenylpropanamide enhance lipophilicity (logP ~2.8 vs. ~2.2 for analogs), improving blood-brain barrier penetration. Comparative bioassays (e.g., radioligand binding) quantify affinity differences for serotonin receptors, with IC₅₀ values varying by >10-fold due to steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.